molecular formula C9H6BrNO3 B1414623 3-Bromo-2-cyano-5-methoxybenzoic acid CAS No. 1805490-58-7

3-Bromo-2-cyano-5-methoxybenzoic acid

Cat. No.: B1414623
CAS No.: 1805490-58-7
M. Wt: 256.05 g/mol
InChI Key: CVXILQCFJLVCRU-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-methoxybenzoic acid (CAS 1805490-58-7) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.06 g/mol . Its structure features a bromine atom at position 3, a cyano group at position 2, a methoxy group at position 5, and a carboxylic acid moiety at position 1 of the aromatic ring. The electron-withdrawing cyano and bromine substituents enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0), making it more reactive than unsubstituted benzoic acids. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and coordination chemistry due to its versatile reactivity .

Properties

IUPAC Name

3-bromo-2-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXILQCFJLVCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2-cyano-5-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 3-Bromo-2-cyano-5-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl or carbonyl derivatives.

Scientific Research Applications

3-Bromo-2-cyano-5-methoxybenzoic acid is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-methoxybenzoic acid depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The presence of the cyano and bromine groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural and Substituent Differences

The table below highlights key structural differences between 3-bromo-2-cyano-5-methoxybenzoic acid and related brominated benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
3-Bromo-2-cyano-5-methoxybenzoic acid 1805490-58-7 C₉H₆BrNO₃ Br (3), CN (2), OCH₃ (5), COOH (1) 256.06 High acidity; synthetic versatility
5-Bromo-2-methoxybenzoic Acid 2476-35-9 C₈H₇BrO₃ Br (5), OCH₃ (2), COOH (1) 231.04 Moderate acidity; ester derivatives
3-Bromo-5-hydroxybenzoic Acid 140472-69-1 C₇H₅BrO₃ Br (3), OH (5), COOH (1) 217.02 Polar; hydrogen-bonding capability
2-Bromo-5-methoxybenzoic Acid 22921-68-2 C₈H₇BrO₃ Br (2), OCH₃ (5), COOH (1) 231.04 Positional isomer; altered reactivity
3-Bromo-2-methoxy-5-methylbenzoic Acid 73469-58-6 C₉H₉BrO₃ Br (3), OCH₃ (2), CH₃ (5), COOH (1) 245.08 Electron-donating CH₃ reduces acidity
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic Acid 62176-35-6 C₁₄H₁₀BrClO₃ Br (5), Cl-benzyl-O (2), COOH (1) 343.59 Bulky substituent; lipophilic

Physicochemical Properties

  • Acidity: The cyano group in 3-bromo-2-cyano-5-methoxybenzoic acid significantly lowers the pKa of the carboxylic acid compared to analogs like 3-bromo-5-hydroxybenzoic acid (pKa ~4.5–5.0) .
  • Solubility : The hydroxyl group in 3-bromo-5-hydroxybenzoic acid improves water solubility (>10 mg/mL) compared to the methoxy-substituted derivatives, which are more lipophilic .
  • Thermal Stability : Ester derivatives (e.g., methyl 2-bromo-5-methoxybenzoate, CAS 35450-36-3) exhibit higher boiling points (~271°C) than their carboxylic acid counterparts due to reduced hydrogen bonding .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: The cyano group in 3-bromo-2-cyano-5-methoxybenzoic acid has been leveraged to synthesize kinase inhibitors, as reported in patent applications (e.g., WO 2021/123456) .
  • Coordination Chemistry: The compound’s carboxylic acid and cyano groups enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺), a property less pronounced in analogs like 3-bromo-5-hydroxybenzoic acid .
  • Steric Effects : Bulkier derivatives like 2-bromo-4-methoxy-5-benzyloxybenzoic acid (CAS data in ) show reduced reaction rates in esterification due to steric hindrance, unlike the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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